Azanide;palladium(2+);chloride Azanide;palladium(2+);chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20225759
InChI: InChI=1S/ClH.4H2N.Pd/h1H;4*1H2;/q;4*-1;+2/p-1
SMILES:
Molecular Formula: ClH8N4Pd-3
Molecular Weight: 205.96 g/mol

Azanide;palladium(2+);chloride

CAS No.:

Cat. No.: VC20225759

Molecular Formula: ClH8N4Pd-3

Molecular Weight: 205.96 g/mol

* For research use only. Not for human or veterinary use.

Azanide;palladium(2+);chloride -

Specification

Molecular Formula ClH8N4Pd-3
Molecular Weight 205.96 g/mol
IUPAC Name azanide;palladium(2+);chloride
Standard InChI InChI=1S/ClH.4H2N.Pd/h1H;4*1H2;/q;4*-1;+2/p-1
Standard InChI Key LXQCNBNGQPTVNN-UHFFFAOYSA-M
Canonical SMILES [NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Pd+2]

Introduction

Structural Characteristics and Molecular Geometry

Coordination Environment and Ligand Arrangement

The palladium(II) ion in azanide;palladium(2+);chloride adopts a square-planar coordination geometry, a hallmark of Pd²⁺ complexes. This geometry is stabilized by the strong field ligands ammonia and chloride, which occupy the four equatorial positions around the metal center . The ammonia ligands act as Lewis bases, donating electron pairs to the palladium ion, while the chloride ions serve as counterions to balance the charge .

X-ray crystallographic studies reveal that the compound crystallizes in a hydrated form, with water molecules occupying interstitial spaces in the lattice. This hydration influences its physical properties, such as solubility and stability. The β-form of PdCl₂, a related polymorph, features an octahedral cluster of six palladium atoms bridged by chloride ions, but azanide;palladium(2+);chloride distinctively maintains a monomeric structure with ammonia ligands .

Synthesis and Preparation Methods

Reaction of Palladium Chloride with Ammonia

The synthesis of azanide;palladium(2+);chloride typically involves the reaction of palladium(II) chloride (PdCl₂) with aqueous ammonia. This process proceeds via the following stoichiometry:

PdCl2+4NH3[Pd(NH3)4]Cl2\text{PdCl}_2 + 4\text{NH}_3 \rightarrow [\text{Pd(NH}_3\text{)}_4]\text{Cl}_2

The reaction generates dichlorotetraamminepalladium(II), which is subsequently isolated as a hydrate . Excess ammonia ensures complete coordination of the palladium center, preventing the formation of mixed-ligand complexes .

Metathesis with Silver Sulfate

A patent-pending method further purifies the compound by reacting dichlorotetraamminepalladium(II) with silver sulfate (Ag₂SO₄):

[Pd(NH3)4]Cl2+Ag2SO4[Pd(NH3)4]SO4+2AgCl[\text{Pd(NH}_3\text{)}_4]\text{Cl}_2 + \text{Ag}_2\text{SO}_4 \rightarrow [\text{Pd(NH}_3\text{)}_4]\text{SO}_4 + 2\text{AgCl} \downarrow

This metathesis reaction replaces chloride ions with sulfate, yielding tetraamminepalladium(II) sulfate, which can be reconverted to the chloride form if needed .

Chemical Properties and Reactivity

Solubility and Stability

Azanide;palladium(2+);chloride is sparingly soluble in water but dissolves in coordinating solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Its stability in solution depends on the pH and the presence of competing ligands. Under acidic conditions, ammonia ligands may protonate, leading to dissociation and precipitation of palladium hydroxide .

Catalytic Cycles and Ligand Exchange

The compound participates in catalytic cycles by undergoing ligand exchange reactions. For instance, in the hydration of nitriles to amides, palladium(II) complexes transiently coordinate to nitrile substrates, facilitating nucleophilic attack by water. The ammonia ligands in azanide;palladium(2+);chloride can be displaced by stronger field ligands (e.g., phosphines, nitriles), modulating its catalytic activity.

Applications in Organic Synthesis

Cross-Coupling Reactions

Azanide;palladium(2+);chloride serves as a precursor to active catalysts in Suzuki-Miyaura and Heck reactions. In the Suzuki coupling, it is often reduced in situ to palladium(0), which oxidative addition to aryl halides forms the active species . The Heck reaction, which couples aryl halides with alkenes, similarly relies on palladium intermediates derived from this compound .

Hydrogenation and Oxidation

The compound also finds use in hydrogenation reactions, where it catalyzes the addition of hydrogen to unsaturated bonds. Conversely, in oxidation reactions, palladium(II) centers mediate electron transfer processes, such as the oxidation of alcohols to ketones or aldehydes.

Comparative Analysis with Related Palladium Complexes

CompoundMolecular FormulaKey PropertiesApplications
Palladium(II) bromidePdBr₂Higher solubility in organic solvents; less stable than chloride analoguesSpecialty catalysis
Platinum(II) chloridePtCl₂Similar geometry but lower catalytic activity; higher costElectroplating, sensors
Nickel(II) chlorideNiCl₂Hexagonal coordination; less effective in cross-couplingElectroplating, precursor to Ni catalysts
Gold(I) chlorideAuClLinear geometry; limited catalytic scopeNiche organic transformations

Azanide;palladium(2+);chloride distinguishes itself through its balance of stability, reactivity, and cost-effectiveness, making it a preferred choice in large-scale synthetic applications .

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